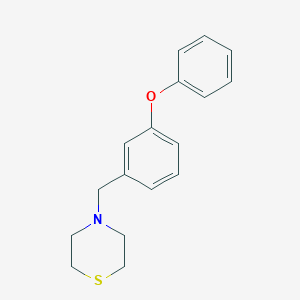![molecular formula C14H20N4O2 B5860030 N-(tert-butyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B5860030.png)
N-(tert-butyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TBNH and is known for its unique properties that make it useful in various research fields. In
科学的研究の応用
TBNH has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of TBNH is in the field of cancer research. TBNH has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, TBNH has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
作用機序
The mechanism of action of TBNH is not fully understood. However, it is believed that TBNH inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting the activity of HDACs, TBNH may induce changes in gene expression that lead to the observed effects on cancer cells and inflammation.
Biochemical and Physiological Effects:
TBNH has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, TBNH has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. TBNH has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of TBNH is its versatility. TBNH can be used in a wide range of scientific research fields, including cancer research, inflammation research, oxidative stress research, and neurodegenerative disease research. Additionally, TBNH is relatively easy to synthesize and purify, making it a cost-effective option for research labs.
However, there are also limitations to the use of TBNH in lab experiments. One limitation is that the mechanism of action of TBNH is not fully understood, which makes it difficult to predict its effects in different experimental systems. Additionally, TBNH has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of TBNH. One direction is to further investigate the mechanism of action of TBNH. Understanding the precise mechanism of action of TBNH could lead to the development of more effective treatments for cancer, inflammation, oxidative stress, and neurodegenerative diseases.
Another direction is to investigate the potential of TBNH as a drug candidate. While TBNH has not been extensively studied as a drug candidate, its unique properties make it a promising candidate for further investigation.
Conclusion:
In conclusion, N-(tert-butyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. TBNH has been shown to have anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties, making it a versatile compound for use in a wide range of research fields. While there are limitations to the use of TBNH in lab experiments, its unique properties make it a promising candidate for further investigation.
合成法
The synthesis of TBNH involves the reaction of tert-butyl 3-oxobutanoate with 3-pyridinecarboxylic acid hydrazide in the presence of acetic acid. The reaction results in the formation of TBNH as a yellow solid. The purity of the compound can be improved by recrystallization from ethanol.
特性
IUPAC Name |
N-[(E)-[4-(tert-butylamino)-4-oxobutan-2-ylidene]amino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-10(8-12(19)16-14(2,3)4)17-18-13(20)11-6-5-7-15-9-11/h5-7,9H,8H2,1-4H3,(H,16,19)(H,18,20)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBSHJMWJFCOTF-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)CC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/CC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-allyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5859995.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5859999.png)

![3-[(2-methoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5860010.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5860016.png)





![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide](/img/structure/B5860057.png)